REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](C#N)=[O:7])=[CH:4][CH:3]=1.[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][C:19]#[N:20].ClC(Cl)(Cl)C(O)=O.Cl>CCOCC.C(Cl)Cl>[CH3:12][N:13]1[C:17]([C:6](=[O:7])[C:5]2[CH:10]=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:16][CH:15]=[C:14]1[CH2:18][C:19]#[N:20]
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)C#N)C=C1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25°
|
Type
|
WAIT
|
Details
|
to stand for 14 days
|
Duration
|
14 d
|
Type
|
WASH
|
Details
|
the solution washed with sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on 37 ml of silica gel
|
Type
|
WASH
|
Details
|
The fractions eluted with a mixture of 1,1,1-trichloroethane
|
Type
|
WASH
|
Details
|
The fractions eluted with 1,1,1-trichloroethaneihexane 3:1
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |